molecular formula C22H22FN3O3S2 B11229284 N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11229284
M. Wt: 459.6 g/mol
InChI Key: SAZAKUDOQLEESQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidinylsulfonyl group. The final step involves the coupling of the fluorophenyl group with the quinoline derivative under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and overall properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C22H22FN3O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H22FN3O3S2/c1-15-11-22(30-14-21(27)24-17-6-4-5-16(23)12-17)25-20-8-7-18(13-19(15)20)31(28,29)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10,14H2,1H3,(H,24,27)

InChI Key

SAZAKUDOQLEESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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